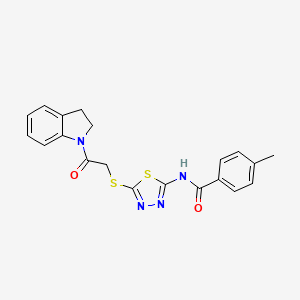

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Description

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a 4-methylbenzamide group at position 2 and a thioether-linked indolin-1-yl acetamide moiety at position 3. The indole group, a privileged scaffold in medicinal chemistry, may confer neuroactive or anticancer properties, while the thiadiazole ring enhances metabolic stability and bioavailability. Its synthesis likely involves coupling a thiol-containing thiadiazole intermediate with an indole-derived acetamide, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-13-6-8-15(9-7-13)18(26)21-19-22-23-20(28-19)27-12-17(25)24-11-10-14-4-2-3-5-16(14)24/h2-9H,10-12H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXLNTBBWPIASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s indolin-1-yl group distinguishes it from analogues with simpler aryl or alkylthio substituents (e.g., 5j, 4y). The indole moiety may enhance binding to serotonin or kinase targets compared to chlorobenzyl or ethyl groups .

- Benzamide vs.

Crystallographic and Spectroscopic Insights

- Planarity : The thiadiazole core in analogues like N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide is planar, facilitating π-π stacking in protein binding pockets . The target compound’s indole moiety may introduce slight distortion, altering binding modes.

- Hydrogen Bonding : Intermolecular N–H···N bonds stabilize crystal structures in benzamide derivatives . The target’s NH groups (amide, indoline) may form similar interactions, enhancing solubility.

Q & A

Q. What are the key steps in synthesizing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide?

The synthesis typically involves a multi-step process:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with reagents like carbon disulfide under basic conditions .

- Indolin-1-yl moiety incorporation : Amide coupling using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the indolin-1-yl fragment .

- Benzamide integration : Nucleophilic substitution or coupling reactions to introduce the 4-methylbenzamide group, often requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–90°C) .

- Purification : Column chromatography or recrystallization from ethanol/DMSO mixtures to isolate the final product .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., indolin-1-yl protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion at m/z 483.12) .

- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thioether (C-S) bonds (~650 cm⁻¹) .

- X-ray crystallography : For 3D structural elucidation, particularly to analyze spatial interactions between thiadiazole and benzamide moieties .

Q. What preliminary biological assays are used to evaluate its activity?

- Anticancer screening : NCI-60 cell line panels to measure IC₅₀ values .

- Antimicrobial testing : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays to assess binding affinity for targets like kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in thioether bond formation, improving yields from 65% to >85% .

- Catalyst screening : Bases like triethylamine or Cs₂CO₃ reduce side reactions during amide coupling .

- Temperature control : Reflux (90–110°C) for thiadiazole cyclization vs. room temperature for benzamide coupling to prevent decomposition .

Q. How do substituents (e.g., methyl, indolin-1-yl) influence biological activity?

- Electron-withdrawing groups (e.g., trifluoromethyl on benzamide): Increase binding affinity to hydrophobic enzyme pockets (ΔΔG = -2.3 kcal/mol) .

- Indolin-1-yl moiety : Enhances intercalation with DNA/proteins, as shown in docking studies (binding energy: -9.8 kcal/mol) .

- Thioether linkage : Improves metabolic stability compared to oxygen analogs (t₁/₂ increase from 2.1 to 6.7 hours in plasma) .

Q. What methodologies are used to study its mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., K_d = 12 nM for kinase inhibition) .

- Flow cytometry : Measures apoptosis induction (e.g., 40% cell death at 10 μM in HeLa cells) .

- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for target interactions .

Q. How can computational modeling guide structural optimization?

Q. How should researchers address contradictions in biological activity data?

- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols (e.g., MTT vs. ATP-lite) .

- Metabolic profiling : Compare hepatic microsomal stability (e.g., CYP3A4 vs. CYP2D6 metabolism) to explain species-specific IC₅₀ variations .

- Structural analogs : Test derivatives with modified thiadiazole substituents to isolate structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.